molecular formula C8H10O3S B3031913 4-(Ethanesulfonyl)phenol CAS No. 859537-79-4

4-(Ethanesulfonyl)phenol

Cat. No. B3031913
CAS RN: 859537-79-4
M. Wt: 186.23 g/mol
InChI Key: QIFHJXTUYMXRID-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)phenol is a chemical compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol. It is primarily used for scientific research and development .


Molecular Structure Analysis

The InChI code for 4-(Ethanesulfonyl)phenol is 1S/C8H10O3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Phenols, including 4-(Ethanesulfonyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Electrochemical Applications

4-(Ethanesulfonyl)phenol has been studied in the context of electrolysis and electrochemical processes. Notably, it is one of the products formed by the electrolysis of the bisazo reactive dye Reactive Black 5 (RB5) . Electrolysis can serve both as a method for environmental pollutant degradation (electrodegradation) and the production of new chemical compounds (electrosynthesis). In this case, RB5 acts as both a pollutant and a reagent, leading to the formation of sulfonyl aromatic alcohols, including 4-(Ethanesulfonyl)phenol.

Hydrophobicity and Toxicity Relationship

The synthesized sulfonyl aromatic compounds, including 4-(Ethanesulfonyl)phenol, were evaluated for their hydrophobicity (logP) and toxicity. Understanding the relationship between hydrophobicity/lipophilicity and toxicity is crucial for assessing their environmental impact . These studies contribute to our knowledge of the behavior of such compounds in aquatic systems.

Industrial Applications

While research on 4-(Ethanesulfonyl)phenol is still emerging, its potential industrial applications remain an area of interest. Phenolic compounds, including sulfonyl phenols, have found applications in various technological and medicinal fields . Further investigations may reveal specific uses in areas such as polymer chemistry, materials science, or pharmaceuticals.

properties

IUPAC Name

4-ethylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFHJXTUYMXRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603948
Record name 4-(Ethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethanesulfonyl)phenol

CAS RN

859537-79-4
Record name 4-(Ethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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